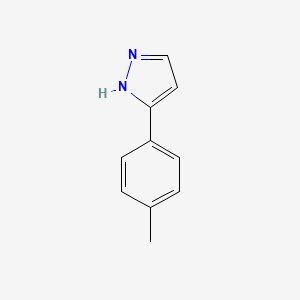

3-(p-Tolyl)-1H-pyrazole

描述

3-(p-Tolyl)-1H-pyrazole is a heterocyclic aromatic compound characterized by a pyrazole core substituted with a p-tolyl group (4-methylphenyl) at the 3-position. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol . The compound is synthesized via cyclocondensation reactions, such as the treatment of α,β-unsaturated ketones with hydrazine derivatives . Its structural simplicity and modular substitution pattern make it a versatile scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors, anticancer agents, and anti-inflammatory drugs .

属性

IUPAC Name |

5-(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMXXXBTALQTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369333 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59843-75-3 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Pyrazole derivatives are known to bind with high affinity to multiple receptors, which suggests that 3-(p-Tolyl)-1H-pyrazole may also interact with various biological targets.

Mode of Action

It’s known that pyrazole derivatives exhibit a wide range of biological activities. For instance, some pyrazole derivatives have been reported to show potent cytotoxicity against various cancer cell lines. This suggests that this compound might interact with its targets, leading to changes at the molecular and cellular level.

Biochemical Pathways

Given the broad biological activities of pyrazole derivatives, it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Some pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound might also exert similar effects.

生物活性

3-(p-Tolyl)-1H-pyrazole, a pyrazole derivative with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol, has garnered attention for its diverse biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, leading to a range of pharmacological effects.

Overview of Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds containing the 5-p-Tolyl-1H-pyrazole moiety have been evaluated for their efficacy against various pathogens. Studies have demonstrated that these compounds can inhibit the growth of bacteria such as E. coli and S. aureus, as well as fungi like Aspergillus niger .

- Anticancer Properties : Some pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives synthesized with specific substitutions showed promising results in inhibiting tumor cell proliferation .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). Certain studies have indicated that modifications to the pyrazole structure can enhance its anti-inflammatory activity .

- Neuroprotective Activity : Some research suggests that pyrazole derivatives may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

- Receptor Binding : Pyrazoles are known to bind with high affinity to multiple receptors, influencing pathways related to inflammation and pain .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase, which play critical roles in inflammatory processes. For instance, certain synthesized pyrazoles have shown significant inhibition against soybean lipoxygenase .

Case Studies and Research Findings

Numerous studies have explored the biological activities of this compound and its derivatives:

科学研究应用

Biological Activities

The biological activities of 3-(p-Tolyl)-1H-pyrazole and its derivatives include:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds containing the 5-p-Tolyl-1H-pyrazole moiety have been evaluated for their efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger .

- Anti-inflammatory Properties : Research indicates that certain derivatives exhibit potent anti-inflammatory effects. For example, studies have demonstrated that some pyrazole derivatives can significantly inhibit inflammation in animal models .

- Anticancer Properties : Several studies have reported cytotoxic effects against various cancer cell lines. Compounds synthesized with specific substitutions have shown promising results in inhibiting tumor cell proliferation .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives, including 4-amino-2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)thiophen. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, demonstrating significant antimicrobial activity .

Case Study 2: Anti-inflammatory Activity

In vivo studies assessed the anti-inflammatory effects of phenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate. The compound exhibited an inhibition ratio of writhing at 50.7%, confirming its effectiveness as an analgesic agent .

Case Study 3: Anticancer Activity

Research on a series of amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid revealed potent antiproliferative activity on human cancer cell lines. The study highlighted the potential of these derivatives in cancer therapy .

Summary of Findings

The following table summarizes the biological activities and findings related to this compound:

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

Substituent-Driven Structural and Physicochemical Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of 3-(p-Tolyl)-1H-pyrazole and its analogues:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 3-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole enhances metabolic stability and binding affinity to cytochrome P450 enzymes compared to the parent compound .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) substituents, as in 1-(4-methoxyphenyl)-3-(p-tolyl)-1H-pyrazole, improve solubility and anticancer activity by modulating cellular uptake .

- Halogenation : Chlorine substitution in 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole increases lipophilicity, correlating with enhanced antimalarial and anti-leishmanial activity .

准备方法

Microwave-Assisted Condensation of Pyrylium Salts and Hydrazine

Reaction Design and Mechanism

The microwave-assisted condensation of 2,4,6-triarylpyrylium salts with hydrazine hydrate represents a high-efficiency route to 3,5-diarylpyrazoles. In a study by Huang et al., 3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole was synthesized by reacting pyrylium salts derived from p-tolyl ketones with hydrazine hydrate under microwave irradiation (375 W, 5 minutes) in acetic acid. While the reported compound features a p-tolyl group at the 5-position, this method can be adapted for 3-(p-tolyl) derivatives by modifying the substitution pattern of the pyrylium precursor.

The reaction proceeds via a two-step mechanism:

- Pyrylium salt formation : Aromatic aldehydes and ketones undergo cyclization in the presence of acetic anhydride and perchloric acid to generate pyrylium salts.

- Hydrazine cyclocondensation : Microwave irradiation facilitates the nucleophilic attack of hydrazine on the pyrylium salt, followed by ring-opening and re-cyclization to form the pyrazole core.

Optimization and Yield

Key parameters include:

Sulfuric Acid-Mediated Cyclization of Ethynylcarbinols

Industrial-Scale Synthesis

The patent by BASF (US5128480A) discloses a one-pot synthesis of 3-methylpyrazole derivatives using 30–100% sulfuric acid and catalytic iodine. Although the exemplified compounds are 3-methyl-substituted, replacing the ethynylalkylcarbinol precursor with a p-tolyl-containing analog (e.g., 3-(p-tolyl)-1-propyn-3-ol) enables selective formation of 3-(p-tolyl)-1H-pyrazole.

Reaction Conditions

[3+2] Annulation of Prop-2-ynylsulfonium Salts

Modular Synthesis via Annulation

Shi et al. developed a sequential [3+2] annulation strategy using prop-2-ynylsulfonium salts and hydrazonyl chlorides. This method allows precise control over substituent placement, making it ideal for synthesizing this compound.

Procedure Overview

- Sulfonium salt preparation : Treatment of propargyl alcohols with dimethyl sulfide and trimethylsilyl triflate generates electrophilic intermediates.

- Annulation : Reaction with p-tolyl-substituted hydrazonyl chlorides forms the pyrazole ring regioselectively.

- Functionalization : Post-annulation modifications (e.g., oxidation, cross-coupling) introduce additional motifs.

Advantages

- Regiocontrol : The p-tolyl group is installed exclusively at the 3-position.

- Broad substrate scope : Tolerates electron-rich and electron-deficient aryl groups.

Comparative Analysis of Synthetic Methods

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(p-Tolyl)-1H-pyrazole, and how are they optimized for yield and purity?

- Methodological Answer : The compound is commonly synthesized via cyclocondensation of hydrazines with β-diketones or alkynones. For example, General Procedure F involves reacting 4-methylacetophenone derivatives with hydrazine hydrate under reflux conditions, followed by purification via column chromatography . Optimization includes adjusting reaction time (typically 12-24 hours), temperature (80-100°C), and stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor). Characterization relies on -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and ESI-MS (m/z 325.1 for 3-(p-Tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole) .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data processed using SHELX programs (e.g., SHELXL for refinement). Key parameters include space group identification (e.g., triclinic ), unit cell dimensions (e.g., ), and hydrogen-bonding networks. SHELXTL (Bruker AXS) is often used for small-molecule refinement, leveraging iterative least-squares algorithms to minimize -factors (<5% for high-quality data) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons splitting patterns).

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 341.4 for methoxy-substituted derivatives).

- IR Spectroscopy : Stretching vibrations (e.g., N–H at ~3400 cm, C=N at ~1600 cm) validate functional groups .

Advanced Research Questions

Q. How does tautomerism affect the physicochemical properties of this compound, and how can tautomeric forms be experimentally distinguished?

- Methodological Answer : Tautomerism arises from proton migration between N1 and N2 positions. In 3-(4-Fluorophenyl)-1H-pyrazole, SC-XRD reveals coexistence of 3-aryl and 5-aryl tautomers in the same crystal lattice. Distinction methods include:

- Dynamic NMR : Monitoring temperature-dependent chemical shift changes.

- X-ray Photoelectron Spectroscopy (XPS) : Differentiating nitrogen bonding environments.

- Computational Studies : DFT calculations (e.g., Gaussian09) to compare tautomer stability (ΔG < 2 kcal/mol) .

Q. What green chemistry approaches improve the synthesis of this compound derivatives?

- Methodological Answer : Mechanochemical synthesis via ball milling replaces solvents, reducing waste. For example, Paveglio et al. achieved 85% yield by grinding 4-methylacetophenone and hydrazine hydrochloride with KCO in a planetary mill (30 Hz, 60 min). Advantages include shorter reaction times (<2 hours) and higher atom economy (E-factor <0.5) .

Q. How can multicomponent reactions (MCRs) be leveraged to functionalize this compound?

- Methodological Answer : Titanium-mediated MCRs enable one-pot synthesis of polysubstituted pyrazoles. For example, reacting alkynes (e.g., phenylacetylene), nitriles (e.g., acetonitrile), and Ti(NMe) forms titanacyclohexadiene intermediates, which oxidize with TEMPO to yield 4-methyl-1,5-diphenyl-3-(p-tolyl)-1H-pyrazole. Reaction optimization focuses on Ti:substrate ratios (1:2) and oxidant selection (e.g., O vs. TEMPO) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound-based bioactive compounds?

- Methodological Answer :

- Molecular Docking : AutoDock Vina assesses binding affinity to targets (e.g., COX-2, EGFR).

- QSAR Modeling : MLR (Multiple Linear Regression) correlates substituent electronic parameters (Hammett σ) with IC values.

- In Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity (EC <10 μM for potent derivatives) .

Methodological Considerations

- Contradictions in Synthesis : While traditional reflux methods () offer reproducibility, ball milling () provides sustainability. Researchers must balance scalability and environmental impact.

- Functionalization Challenges : Baeyer-Mills reactions ( ) introduce azo groups but require strict control of diazonium salt stability (pH 4–6, 0–5°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。